molecular formula C16H18N6O4 B605523 AP1189 acetate CAS No. 959850-74-9

AP1189 acetate

Cat. No. B605523
M. Wt: 358.36
InChI Key: FIESOFUABUPMMH-WAJHRQJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AP1189 acetate, also known as resomelagon , is a novel, oral, first-in-class biased agonist of melanocortin receptors 1 and 3 (MC1r and MC3r) . It is currently in clinical development for the treatment of active rheumatoid arthritis (RA), idiopathic membranous nephropathy, and acute respiratory distress syndrome in COVID-19 .


Chemical Reactions Analysis

AP1189 acetate does not induce cAMP accumulation, the canonical pathway ascribed to melanocortin agonists. Instead, it interacts with MC1 and MC3 to activate a second pathway centered on ERK1/2 phosphorylation, as well as intracellular Ca2+ mobilization .

Scientific Research Applications

1. Metabolic and Biophysical Effects in Articular Cartilage

A study by Bonassar et al. (1996) explored the activation and inhibition of endogenous matrix metalloproteinases (MMPs) in bovine cartilage. They found that treatment with 4-aminophenylmercuric acetate (APMA) resulted in significant changes in biochemical, biomechanical, and physicochemical properties of the tissue. This study indicates the potential of APMA in understanding cartilage degradation and the role of MMPs, although it's not directly related to AP1189 acetate (Bonassar et al., 1996).

2. Impact on NADPH Oxidase and Oxidative Stress

Riganti et al. (2006) investigated the effects of Apocynin (acetovanillone) on oxidative stress in N11 glial cells. While this study focuses on Apocynin and not AP1189, it highlights the complex interactions of acetate-based compounds with cellular oxidative pathways (Riganti et al., 2006).

3. Radiopharmaceutical Applications

Research by Moerlein et al. (2002) and Pike et al. (1982) delved into the production of Sodium Acetate C 11 Injection for clinical PET studies. These works demonstrate the application of acetate in medical imaging, particularly in tracing metabolic processes in various diseases, which may include a broader scope of acetate compounds beyond AP1189 (Moerlein et al., 2002), (Pike et al., 1982).

4. Biased Agonism in Inflammation and Metabolism

Montero-Melendez et al. (2015) characterized AP1189 as a biased agonist at melanocortin receptors MC1 and MC3. They found that AP1189 could reduce cytokine release and promote anti-inflammatory actions without inducing melanogenesis, illustrating its potential in treating inflammation-related pathologies (Montero-Melendez et al., 2015).

Safety And Hazards

AP1189 acetate has been tested in Phase 1 and Phase 2 clinical trials . In the Phase 1 study, the most common side effects observed were nausea and headache with low to moderate intensity . No sign of immunosuppression was observed, and no treatment-related effect on vital signs was observed .

Future Directions

AP1189 acetate is currently in clinical development for the treatment of active rheumatoid arthritis (RA), idiopathic membranous nephropathy, and acute respiratory distress syndrome in COVID-19 . The company has completed two new Phase 2 clinical trials in RA and is evaluating the new oral tablet dosage form and increasing the treatment period to 3 months in an ongoing Phase 2a iMN trial . The primary efficacy readout is defined as the fraction of patients where disease activity goes from high to medium or lower disease activity .

properties

IUPAC Name

acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2.C2H4O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22;1-2(3)4/h1-10H,(H4,15,16,18);1H3,(H,3,4)/b5-3+,17-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIESOFUABUPMMH-BKSNKXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N\N=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AP1189 acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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